Cas no 50-32-8 (Benzo[a]pyrene)
![Benzo[a]pyrene structure](https://ja.kuujia.com/scimg/cas/50-32-8x500.png)
Benzo[a]pyrene 化学的及び物理的性質
名前と識別子
-
- Benzo[pqr]tetraphene
- 3,4-benz[a]pyrene
- 3,4-Benzopyrene
- 3,4-Benzpyrene
- 3,4-benzylpyrene
- 6,7-Benzopyrene
- B[A]P
- Benzo[d,e,f]chrysene
- Benzpyrene
- Benzo[a]pyrene
- 3,4-Benzopyrene (purified by sublimation)
- 3,4-Benzopyrene solution
- Benzo(a)pyrene
- Benzo(a)pyrene Solution
- Benzo[a]pyrene solution
- BENZO[a]PYRENE(P)
- Benzo[e]pyrene solution
- Benzopyrene
- PAH Matrix Spiking Solution
- Regulated Semi-Volatiles Mixture
- 2,1,3-benzothiadiazol-4-sulfonyl chloride
- 2,1,3-benzothiadiazole-4-sulfonylchloride
- 2,1,3-benzothiadiazole-4-sulphonyl chlori
- 4-Chlorosulfonyl-2,1,3-benzothiadiazole
- BaP
- benzo[1,2,5]thiadiazole-4-sulfonyl chloride
- benzo[2,1,3]thiadiazole-4-sulfonyl chloride
- Benzo[a]pyrene (Ames grade)
- Benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride
- Benzo-2,1,3-thiadiazole-4-sulphonyl chloride
- Butyl Methacrylate (MonoMer)
- Benzo[a]pyrene (purified by sublimation)
- benzo[def]chrysene
- Benz[a]pyrene
- 3,4-Benzopirene
- 3,4-Benzpyren
- Benz(a)pyrene
- (B(a)P)
- B(a)P
- BP
- 3,4 Benzpyrene
- RCRA waste number U022
- 3,4-Benz(a)pyrene
- Benzo(d,e,f)chrysene
- 3,4-Benzo(a)pyrene
- 3,4-Benzpyren [German]
- Benzo[A]-Pyrene
- Benzo(def)chrysene
- 3,4-Benzopirene [Italian]
- 3,4-Benzopyrene in acetonitrile
-
- MDL: MFCD00003602
- インチ: 1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H
- InChIKey: FMMWHPNWAFZXNH-UHFFFAOYSA-N
- ほほえんだ: C12C3C([H])=C([H])C4C([H])=C([H])C([H])=C(C([H])=C([H])C=1C1=C([H])C([H])=C([H])C([H])=C1C=3[H])C2=4
計算された属性
- せいみつぶんしりょう: 252.09400
- どういたいしつりょう: 252.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 黄色から茶色の粉末
- 密度みつど: 1.286 g/cm3
- ゆうかいてん: 177-180°C
- ふってん: 495°C
- フラッシュポイント: 495°C
- 屈折率: 1.8530 (estimate)
- すいようせい: Insoluble. 0.00000038 g/100 mL
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 5.73720
- 濃度: 100 μg/mL in cyclohexane
- ようかいせい: 水に溶けず、エタノールとメタノールに微溶解し、ベンゼン、トルエン、キシレン、クロロホルム、エーテル、アセトンなどに溶解する。
- かんど: 光に敏感
- マーカー: 14,1103
Benzo[a]pyrene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H317,H340,H350,H360,H410
- 警告文: P201,P273,P280,P308+P313,P501
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 45-46-60-61-43-50/53
- セキュリティの説明: S45-S53-S61-S60-S26-S62
- RTECS番号:DJ3675000
-
危険物標識:
- 危険レベル:6.1
- 包装等級:III
- 包装カテゴリ:III
- ちょぞうじょうけん:低温通風乾燥、食品原料とは別に倉庫に保管
- リスク用語:R45; R11; R38; R50/53; R65; R67
- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装グループ:III
- TSCA:Yes
Benzo[a]pyrene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Benzo[a]pyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802767-50mg |
3,4-Benzopyrene |
50-32-8 | 96% | 50mg |
¥197.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802767-500mg |
3,4-Benzopyrene |
50-32-8 | 96% | 500mg |
¥1,087.00 | 2022-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50212-10mg |
Benzo[a]pyrene (3,4-Benzopyrene) |
50-32-8 | 98% | 10mg |
¥445.00 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ERMAC051-1EA |
50-32-8 | 1EA |
¥3171.13 | 2023-01-06 | |||
abcr | AB203937-500 mg |
Benzo[a]pyrene, 96%; . |
50-32-8 | 96% | 500 mg |
€258.00 | 2023-07-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -1pkg |
Benzo[a]pyrene |
50-32-8 | 1pkg |
¥417.39 | 2023-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049100-100mg |
Benzo[a]pyrene |
50-32-8 | ≥99.7%(HPLC) | 100mg |
¥832 | 2024-05-23 | |
Alichem | A019096173-1g |
Benzo[pqr]tetraphene |
50-32-8 | 97% | 1g |
226.60 USD | 2021-06-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B890167-25mg |
3,4-Benzopyrene |
50-32-8 | ,≥99% | 25mg |
¥312.00 | 2022-09-29 | |
TRC | B205800-1g |
Benzopyrene |
50-32-8 | 1g |
$ 566.00 | 2023-04-19 |
Benzo[a]pyrene サプライヤー
Benzo[a]pyrene 関連文献
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Hao Wang,Li Zhao,HongMei Yang,QiLei Guo,HaiLiang Shi,HongYan Pan,LiPing Zhao,Cong Qian Anal. Methods 2014 6 1545
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Zaisheng Yan,Yu Zhang,Huifang Wu,Mingzhong Yang,Haichen Zhang,Zheng Hao,Helong Jiang RSC Adv. 2017 7 46690
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Xingchun Li,Zhenhua Chu,Xianyuan Du,Youli Qiu,Yu Li RSC Adv. 2019 9 11465
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April L. Rodd,Cintia J. Castilho,Carlos E. F. Chaparro,J. Rene Rangel-Mendez,Robert H. Hurt,Agnes B. Kane Environ. Sci.: Nano 2018 5 2144
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Ayda Hatefi,Sima Alvani-Alamdari,Elaheh Rahimpour,Maryam Khoubnasabjafari,Vahid Jouyban-Gharamaleki,Abolghasem Jouyban Anal. Methods 2020 12 1889
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Ian J. Keyte,Roy M. Harrison,Gerhard Lammel Chem. Soc. Rev. 2013 42 9333
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7. Evaluation of a tape-stripping technique for measuring dermal exposure to pyrene and benzo(a)pyreneRonny Kammer,H?kan Tinnerberg,K?re Eriksson J. Environ. Monit. 2011 13 2165
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Szymon Bocian,Magdalena Paca,Boguslaw Buszewski Analyst 2013 138 5221
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Nadia Mzoughi,Lassaad Chouba J. Environ. Monit. 2011 13 689
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Tapan Dey,Prachurjya Dutta,Prasenjit Manna,Jatin Kalita,Hari Prasanna Deka Boruah,Alak Kumar Buragohain,Balagopalan Unni,Dibyajyoti Ozah,Mihir Kumar Goswami,Ratan Kumar Kotokey Toxicol. Res. 2016 5 895
Benzo[a]pyreneに関する追加情報
Latest Research Insights on Benzo[a]pyrene (CAS: 50-32-8): Mechanisms, Toxicity, and Therapeutic Implications
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) with the CAS number 50-32-8, remains a focal point in environmental and biomedical research due to its well-documented carcinogenicity and pervasive presence in combustion byproducts. Recent studies have deepened our understanding of its molecular mechanisms, epigenetic modifications, and potential countermeasures, offering novel insights for risk assessment and therapeutic development.
A 2023 study published in Environmental Health Perspectives elucidated BaP's role in inducing DNA adducts via cytochrome P450-mediated metabolic activation (CYP1A1/1B1), leading to mutagenic TP53 mutations. Advanced mass spectrometry techniques revealed distinct adduct patterns in lung epithelial cells, correlating with exposure levels in urban populations. Concurrently, Nature Chemical Biology reported BaP's disruption of Nrf2-ARE signaling pathways, exacerbating oxidative stress in hepatic tissues—a finding validated through CRISPR-Cas9 knockout models.
Emerging epigenetic research (2024, Epigenetics & Chromatin) demonstrated BaP-induced hypermethylation of tumor suppressor genes (e.g., CDKN2A) through DNMT3B upregulation, with single-cell RNA sequencing identifying susceptible cell subtypes. Notably, a breakthrough in Science Translational Medicine showcased engineered probiotics expressing BaP-degrading dioxygenases, reducing colonic tumorigenesis by 67% in murine models—a promising prophylactic strategy.
Innovative detection methodologies have also progressed. A 2024 ACS Sensors paper detailed a graphene-based electrochemical biosensor achieving 0.1 pM BaP detection in serum, while AI-driven predictive models (Journal of Hazardous Materials) now integrate metabolomic data to forecast individual susceptibility thresholds. Regulatory implications are being reevaluated, with the WHO proposing revised BaP exposure limits (0.12 ng/m³) based on these mechanistic findings.
Therapeutic interventions targeting BaP toxicity are advancing through phase II clinical trials. A novel aryl hydrocarbon receptor (AhR) antagonist, derived from marine alkaloids, showed 89% reduction in BaP-induced inflammation biomarkers (Lancet Oncology, 2023). Meanwhile, phytochemicals like sulforaphane demonstrated epigenetic modulation potential in human trials, resetting BaP-altered DNA methylation landscapes.
These collective advances underscore BaP's multifaceted toxicity while revealing actionable therapeutic targets. Future research directions emphasize organoid-based toxicity screens and microbiome-BAP interactions, potentially revolutionizing both environmental monitoring and precision medicine approaches for PAH-exposed populations.
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